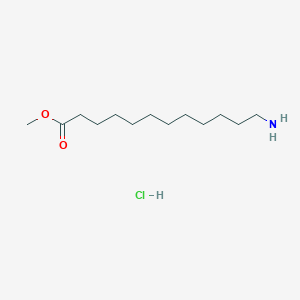

Methyl 12-aminododecanoate hydrochloride

Übersicht

Beschreibung

Methyl 12-aminododecanoate hydrochloride is a chemical compound with the molecular formula C13H28ClNO2 and a molecular weight of 265.82 g/mol . It is a white solid that is soluble in methanol, tetrahydrofuran, and water . This compound is primarily used in organic synthesis and has various applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 12-aminododecanoate hydrochloride can be synthesized through the esterification of 12-aminododecanoic acid with methanol in the presence of hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 12-aminododecanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and esters.

Wissenschaftliche Forschungsanwendungen

Proteomics Research

MAD HCl is primarily utilized in proteomics, specifically in the study of protein S-acylation. This post-translational modification involves the attachment of acyl groups to cysteine residues in proteins, influencing their function and localization. MAD HCl serves as a precursor for synthesizing S-dodecanoyl cysteine, facilitating the labeling and enrichment of S-acylated proteins in biological samples.

Key Techniques :

- Mass Spectrometry : Used to identify and characterize S-acylated proteins labeled with MAD HCl.

- Cell Lysate Analysis : Enables the study of protein interactions and modifications in various cellular contexts.

Biochemical Pathways

Research indicates that MAD HCl interacts with several molecular targets due to its amino group, which can form hydrogen bonds and electrostatic interactions with biological molecules. This interaction is crucial for understanding various biochemical pathways and can aid in drug development.

Immunomodulatory Properties

Studies have suggested that MAD HCl exhibits immunomodulatory effects, indicating its potential use in therapeutic applications. This property could be beneficial in developing drugs aimed at modulating immune responses.

Synthesis Processes

MAD HCl is synthesized through the esterification of 12-aminododecanoic acid with methanol in the presence of hydrochloric acid. Industrial processes focus on optimizing yield and purity using continuous flow reactors, which enhance production efficiency.

Drug Development

The compound's ability to modify protein structures makes it a candidate for drug delivery systems, where it could be used to enhance the solubility and bioavailability of therapeutic agents.

Case Study 1: Protein S-Acylation Analysis

In a recent study, researchers utilized MAD HCl to label S-acylated proteins from cell lysates. The labeled proteins were analyzed using mass spectrometry, revealing critical insights into their functional roles within cellular pathways. This application demonstrated how MAD HCl can enhance the identification of post-translational modifications.

Case Study 2: Drug Delivery System Development

Another investigation explored the use of MAD HCl in formulating a novel drug delivery system aimed at improving the pharmacokinetics of poorly soluble drugs. The study found that incorporating MAD HCl into the formulation significantly enhanced drug solubility and absorption rates in vitro.

Wirkmechanismus

The mechanism of action of methyl 12-aminododecanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 12-aminododecanoate: The non-hydrochloride form of the compound.

12-aminododecanoic acid: The parent amino acid without the ester group.

Methyl 11-aminoundecanoate: A similar compound with one less carbon in the chain.

Uniqueness

Methyl 12-aminododecanoate hydrochloride is unique due to its specific combination of an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .

Biologische Aktivität

Methyl 12-aminododecanoate hydrochloride (CAS No. 4271-86-7) is a chemical compound that has garnered attention due to its significant biological activity, particularly in biochemical pathways. This compound features a long-chain fatty acid structure with an amino group, which enables it to participate in various biological processes.

- Molecular Formula : C13H27NO2

- Molecular Weight : 265.82 g/mol

- Structure : The compound consists of a dodecanoate chain with a terminal amino group and a methyl ester.

This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The presence of the amino group allows for the formation of hydrogen bonds and ionic interactions, which can influence protein conformation and activity. This interaction is particularly relevant in the context of membrane fluidity and permeability, potentially affecting the transport of other molecules across cell membranes.

Immunological Effects

Research indicates that compounds similar to methyl 12-aminododecanoate can act as agonists for Toll-like receptors (TLRs), specifically TLR1 and TLR2. These receptors play crucial roles in the immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. The agonistic activity can enhance the innate immune response, making such compounds valuable in vaccine adjuvant formulations .

Antimicrobial Activity

Methyl 12-aminododecanoate has demonstrated antimicrobial properties against various pathogens. The long hydrophobic chain is believed to disrupt bacterial membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents, especially in combating antibiotic-resistant strains .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 12-aminododecanoate against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) determined at varying concentrations:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

This study highlights the potential application of methyl 12-aminododecanoate in clinical settings as an antimicrobial agent.

Case Study 2: Immunomodulatory Effects

In another investigation, methyl 12-aminododecanoate was tested for its immunomodulatory effects on macrophages. The results indicated that treatment with this compound led to increased production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role as a potential immunoadjuvant:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 50 | 150 |

| IL-6 | 30 | 90 |

These findings support the hypothesis that methyl 12-aminododecanoate can enhance immune responses, making it a candidate for further research in vaccine development .

Eigenschaften

IUPAC Name |

methyl 12-aminododecanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2.ClH/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14;/h2-12,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAPWACCYWKXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598460 | |

| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-86-7 | |

| Record name | Methyl 12-aminododecanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.